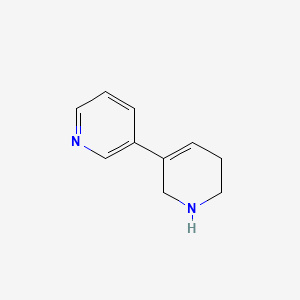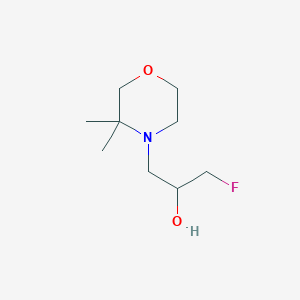
1-(3,3-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol is a chemical compound that features a morpholine ring substituted with a fluoropropanol group
Preparation Methods
The synthesis of 1-(3,3-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol typically involves the reaction of 3,3-dimethylmorpholine with a fluorinated alcohol under specific conditions. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-(3,3-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as halides or amines, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,3-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(3,3-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol can be compared with other similar compounds, such as:
- 1-(3,3-Dimethylmorpholin-4-yl)-2-(3-fluoro-4-methoxyphenyl)ethanone
- (1S)-3-(3,3-Dimethylmorpholin-4-yl)-1-(3-fluorophenyl)propylamine
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C9H18FNO2 |
|---|---|
Molecular Weight |
191.24 g/mol |
IUPAC Name |
1-(3,3-dimethylmorpholin-4-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H18FNO2/c1-9(2)7-13-4-3-11(9)6-8(12)5-10/h8,12H,3-7H2,1-2H3 |
InChI Key |
CUDQVPSROVWPLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCCN1CC(CF)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


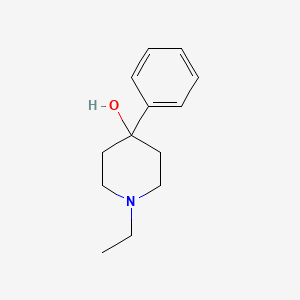
![[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]acetic acid](/img/structure/B13273847.png)
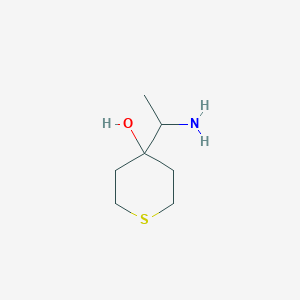
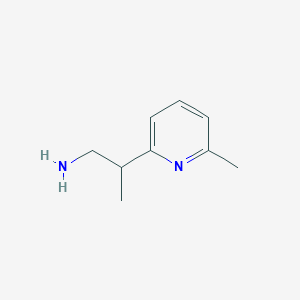
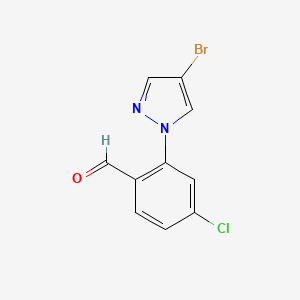
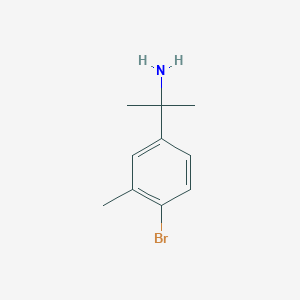
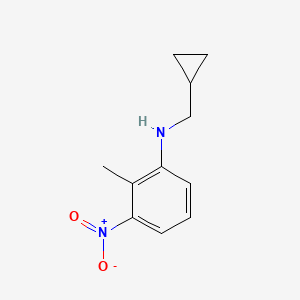
![5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2-oxazole](/img/structure/B13273894.png)
![3-[(Phenylsulfanyl)methyl]azetidine](/img/structure/B13273899.png)

![4-[(2,4,6-Trichlorophenoxy)methyl]aniline](/img/structure/B13273905.png)
amine](/img/structure/B13273906.png)
![2-(2-{[(5-Bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13273908.png)
